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Compound of Interest

Compound Name: Dimercury diiodide

Cat. No.: B101418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimercury diiodide (Hg₂I₂), also known as mercurous iodide, is an inorganic compound that

has recently emerged as a promising wide-bandgap semiconductor material. Its high atomic

number and density make it a compelling candidate for applications in room-temperature

radiation detection. This document provides a comprehensive overview of the semiconductor

properties of dimercury diiodide, protocols for its synthesis and crystal growth, and

procedures for the fabrication of radiation detector devices. While research into the

semiconductor applications of Hg₂I₂ is ongoing, this guide consolidates the current knowledge

to facilitate further investigation and development.

Semiconductor Properties of Dimercury Diiodide
Dimercury diiodide possesses several physical and electronic properties that make it suitable

for semiconductor applications, particularly for the detection of X-rays and gamma rays. The

key properties are summarized in the tables below. It is important to note that while mercuric

iodide (HgI₂) is a well-studied semiconductor, specific experimental data for dimercury
diiodide (Hg₂I₂) is still emerging.
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Property Value Reference

Chemical Formula Hg₂I₂ [1][2][3]

Molecular Weight 654.99 g/mol [1][2][3]

Crystal System Tetragonal [4][5]

Space Group I4/mmm [5]

Lattice Parameters a = 4.92 Å, c = 11.69 Å [4][5]

Density 7.7 g/cm³ [6]

Color Yellow [6]

Melting Point 290 °C (decomposes) [6]

Electronic Properties
Quantitative experimental data on the electronic properties of dimercury diiodide are not

extensively available in the literature. The following table includes a theoretical value for the

band gap. For context, typical values for the related and more thoroughly studied mercuric

iodide (HgI₂) are also provided.

Property
Dimercury Diiodide
(Hg₂I₂)

Mercuric Iodide
(HgI₂) (for
comparison)

Reference

Band Gap (E_g) ~2.1 eV (theoretical) 2.13 - 2.39 eV [7]

Charge Carrier

Mobility-Lifetime

Product (µτ)

Data not available

Electrons: 10⁻⁴ - 10⁻⁵

cm²/V; Holes: 10⁻⁵ -

10⁻⁶ cm²/V

[8]

Resistivity
High (expected to be

>10¹⁰ Ω·cm)
~10¹³ Ω·cm [9]
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Synthesis and Purification of High-Purity Dimercury
Diiodide
High-purity starting material is critical for the growth of detector-grade single crystals. The

following protocol describes a common method for the synthesis of Hg₂I₂ followed by

purification.

3.1.1. Synthesis by Precipitation

Reaction Setup: In a well-ventilated fume hood, prepare a solution of a mercurous salt, such

as mercurous nitrate (Hg₂(NO₃)₂), in deionized water.

Precipitation: Slowly add a stoichiometric amount of a potassium iodide (KI) solution to the

mercurous nitrate solution while stirring continuously. A yellow precipitate of dimercury
diiodide will form. Hg₂(NO₃)₂(aq) + 2KI(aq) → Hg₂I₂(s) + 2KNO₃(aq)

Washing: Decant the supernatant and wash the precipitate multiple times with deionized

water to remove any soluble impurities.

Drying: Dry the purified Hg₂I₂ powder in a vacuum oven at a low temperature (e.g., 60 °C) to

avoid decomposition.

3.1.2. Purification by Physical Vapor Transport (PVT)

Further purification of the synthesized powder is necessary to achieve the high purity required

for semiconductor applications. This is typically done by a multi-step sublimation process.

Apparatus: A multi-zone horizontal or vertical tube furnace with a quartz ampoule is required.

Loading: Place the synthesized Hg₂I₂ powder in the source zone of the quartz ampoule.

Evacuation and Sealing: Evacuate the ampoule to a high vacuum (< 10⁻⁶ Torr) and seal it.

Sublimation: Heat the source zone to a temperature that allows for the sublimation of Hg₂I₂

(typically 250-280 °C). The impurities with different vapor pressures will separate from the

Hg₂I₂.
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Condensation: Maintain the deposition zone at a slightly lower temperature to allow for the

condensation of purified Hg₂I₂.

Repetition: Repeat the sublimation process multiple times to achieve the desired purity.
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Synthesis and Purification Workflow
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Single Crystal Growth by Physical Vapor Transport
(PVT)
The growth of large, high-quality single crystals of Hg₂I₂ is essential for device fabrication. The

Physical Vapor Transport (PVT) method is a widely used technique.[7]

Ampoule Preparation: A clean quartz ampoule is loaded with the high-purity Hg₂I₂ powder.

Furnace Setup: The ampoule is placed in a multi-zone furnace that allows for precise

temperature control.

Temperature Profile: Establish a temperature gradient along the ampoule. The source

material is heated to a sublimation temperature (e.g., 280-300 °C), while the seed crystal or

growth region is maintained at a slightly lower temperature.

Vapor Transport: The Hg₂I₂ sublimes at the source and is transported via the vapor phase to

the cooler region.

Crystal Nucleation and Growth: The vapor becomes supersaturated at the cooler end,

leading to nucleation and subsequent growth of a single crystal. The growth rate is carefully

controlled by adjusting the temperature gradient.

Cooling: After the desired crystal size is achieved, the furnace is slowly cooled down to room

temperature to prevent thermal stress and cracking of the crystal.
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Physical Vapor Transport (PVT) Crystal Growth
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PVT Crystal Growth Workflow
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The following is a general protocol for fabricating a planar radiation detector from a grown Hg₂I₂

single crystal.

Crystal Cutting and Polishing:

Cut a wafer of the desired thickness from the single crystal boule using a wire saw.

Mechanically polish the wafer surfaces to a smooth, mirror-like finish using progressively

finer alumina or diamond lapping films.

Chemically etch the surfaces to remove any damage from the mechanical polishing. A

common etchant for similar materials is a dilute solution of KI in deionized water.

Contact Deposition:

Deposit electrical contacts on the opposing faces of the polished crystal.

For ohmic contacts, a common method is the deposition of a thin layer of a conductive

material such as palladium (Pd) or gold (Au) by sputtering or thermal evaporation. The

contacts can also be applied as a colloidal graphite or carbon paint.

Wire Bonding and Encapsulation:

Attach fine gold or platinum wires to the contacts using a conductive epoxy or through wire

bonding.

Encapsulate the detector in a suitable protective coating, such as a polymer resin, to

ensure long-term stability and protect it from environmental factors.
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Detector Fabrication Workflow

Application in Radiation Detection
The primary application of dimercury diiodide as a semiconductor is in the fabrication of

room-temperature X-ray and gamma-ray detectors. Its wide bandgap allows for low leakage

currents at room temperature, and its high atomic number and density result in a high stopping

power for energetic photons.
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Performance of Hg₂I₂ Detectors
Initial studies on Hg₂I₂-based radiation detectors have shown promising results. The

performance of a detector is often characterized by its energy resolution, which is the ability to

distinguish between photons of slightly different energies.

Isotope Gamma-ray Energy
Energy Resolution
(FWHM)

Reference

Americium-241

(²⁴¹Am)
59.5 keV < 2% [10]

Cesium-137 (¹³⁷Cs) 662 keV ~1% [10]

These initial results suggest that dimercury diiodide has the potential to be a high-

performance material for radiation detection, rivaling other established room-temperature

semiconductor detectors.

Safety and Handling
Dimercury diiodide is a highly toxic compound.[6] All handling should be performed in a well-

ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a

lab coat, and safety glasses. Ingestion, inhalation, or skin contact can lead to mercury

poisoning. Waste material should be disposed of in accordance with institutional and national

regulations for hazardous materials.

Future Outlook
Dimercury diiodide is a material with significant potential in the field of semiconductor

radiation detectors. Further research is needed to fully characterize its electronic properties,

optimize crystal growth and device fabrication processes, and explore its long-term stability.

The development of this material could lead to more efficient and cost-effective radiation

detection systems for a variety of applications, including medical imaging, homeland security,

and scientific research. The information provided in these application notes serves as a starting

point for researchers and scientists interested in exploring the capabilities of this novel

semiconductor material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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